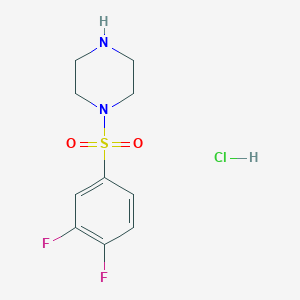

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds containing both piperazine and sulfonamide functionalities. The official International Union of Pure and Applied Chemistry name is designated as 1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride, which accurately reflects the structural arrangement of functional groups and the salt form. This nomenclature specifically indicates the attachment of the sulfonyl group to the nitrogen atom at position 1 of the piperazine ring, with the sulfonyl group derived from 3,4-difluorobenzenesulfonic acid.

The structural descriptors provide additional layers of molecular identification through standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl, which encodes the complete molecular structure including the hydrochloride salt association. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H, offering precise connectivity information for all atoms within the molecule.

The International Chemical Identifier Key serves as a unique molecular fingerprint: BDFRLWPUILXIIT-UHFFFAOYSA-N, providing an abbreviated hash of the complete structural information. These standardized descriptors collectively ensure unambiguous identification of the compound across different chemical databases and research platforms. The systematic approach to nomenclature reflects the compound's classification as both a heterocyclic amine derivative and a sulfonamide, highlighting the dual nature of its chemical functionality.

Chemical Abstracts Service Registry Numbers and Synonym Validation

The primary Chemical Abstracts Service registry number for 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is established as 1585869-89-1, which serves as the definitive numerical identifier for this specific compound. This registry number provides unambiguous identification within the Chemical Abstracts Service database system and ensures consistent referencing across scientific literature and commercial sources. The assignment of this specific registry number distinguishes the hydrochloride salt form from the free base compound, which carries the separate Chemical Abstracts Service number 790271-21-5.

Synonym validation reveals several alternative naming conventions used across different chemical databases and commercial suppliers. The compound is also referenced as 1-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride, which represents an alternative systematic naming approach emphasizing the phenyl group designation. Additional synonyms include "1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE hydrochloride" and "1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride," reflecting variations in punctuation and formatting conventions across different chemical databases.

The Molecular Design Limited number MFCD28145643 provides another standardized identifier commonly used in chemical inventory systems. This numbering system offers an alternative tracking mechanism particularly valuable for commercial chemical suppliers and research institutions. Cross-referencing these various identifiers confirms the consistency of compound identification across multiple authoritative chemical databases, ensuring reliable access to accurate chemical information regardless of the specific database or supplier being consulted.

Molecular Formula and Weight Analysis

The molecular formula of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is definitively established as C₁₀H₁₃ClF₂N₂O₂S, reflecting the complete atomic composition including the hydrochloride salt association. This formula indicates the presence of ten carbon atoms forming the aromatic ring and piperazine framework, thirteen hydrogen atoms distributed across the piperazine ring and aromatic positions, one chlorine atom from the hydrochloride salt, two fluorine atoms in the 3,4-substitution pattern, two nitrogen atoms within the piperazine ring, two oxygen atoms associated with the sulfonyl functionality, and one sulfur atom central to the sulfonamide linkage.

The molecular weight analysis reveals a precise calculated value of 298.74 grams per mole for the hydrochloride salt form. This molecular weight represents the sum of all constituent atomic masses and provides essential information for stoichiometric calculations in synthetic and analytical procedures. The molecular weight difference between the hydrochloride salt (298.74 grams per mole) and the free base compound (262.28 grams per mole) accounts for the addition of the hydrogen chloride moiety, representing an increase of 36.46 grams per mole.

Comparative analysis of molecular weights across the difluorobenzenesulfonyl piperazine series demonstrates that all positional isomers of the hydrochloride salt form share the identical molecular formula and weight of 298.74 grams per mole. This molecular weight consistency across isomers reflects the fact that positional rearrangement of fluorine substituents does not alter the overall atomic composition, only the spatial arrangement of these atoms within the molecular framework.

Isomeric Differentiation from Ortho- and Para-Substituted Analogues

The differentiation of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride from its ortho- and para-substituted analogues requires careful analysis of substitution patterns and their corresponding Chemical Abstracts Service registry numbers. The 3,4-substitution pattern represents the meta-ortho configuration, distinguishing it from other possible difluoro substitution arrangements on the benzene ring. The 2,4-difluoro analogue carries Chemical Abstracts Service number 1170204-51-9, representing the ortho-meta substitution pattern. The 2,5-difluoro isomer is assigned Chemical Abstracts Service number 1568672-93-4, corresponding to the ortho-para arrangement. The 2,6-difluoro compound bears Chemical Abstracts Service number 1170652-14-8, representing the ortho-ortho substitution pattern.

Structural analysis reveals that while all these isomers share the identical molecular formula C₁₀H₁₃ClF₂N₂O₂S and molecular weight of 298.74 grams per mole, they differ significantly in their spatial arrangement and resulting physical properties. The 3,4-difluoro substitution pattern creates a unique electronic environment due to the adjacent placement of fluorine atoms, which can influence both the compound's reactivity and its potential biological activity profiles.

The following table summarizes the key identifying characteristics of the principal difluorobenzenesulfonyl piperazine hydrochloride isomers:

| Substitution Pattern | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Molecular Design Limited Number |

|---|---|---|---|---|

| 2,4-Difluoro | 1170204-51-9 | C₁₀H₁₃ClF₂N₂O₂S | 298.74 | MFCD09971352 |

| 2,5-Difluoro | 1568672-93-4 | C₁₀H₁₃ClF₂N₂O₂S | 298.74 | MFCD28145650 |

| 2,6-Difluoro | 1170652-14-8 | C₁₀H₁₃ClF₂N₂O₂S | 298.74 | Not specified |

| 3,4-Difluoro | 1585869-89-1 | C₁₀H₁₃ClF₂N₂O₂S | 298.74 | MFCD28145643 |

The International Chemical Identifier Key values provide the most definitive method for distinguishing between these isomers, as each compound generates a unique hash despite sharing identical molecular formulas. The 3,4-difluoro compound specifically generates the International Chemical Identifier Key BDFRLWPUILXIIT-UHFFFAOYSA-N, which differs from all other positional isomers. This molecular fingerprinting approach ensures absolute identification even in complex mixtures or when dealing with analytical samples of uncertain composition.

Electronic structure considerations reveal that the 3,4-difluoro substitution pattern creates distinctive electronic properties compared to other isomers. The adjacent fluorine atoms in the 3,4-configuration can participate in through-space interactions and create unique dipole moments that distinguish this isomer from compounds with separated fluorine substituents. These electronic differences can manifest in various physical properties including melting points, solubility characteristics, and spectroscopic signatures, making analytical differentiation possible through appropriate instrumental techniques.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFRLWPUILXIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585869-89-1 | |

| Record name | 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

| Reagent | Role | Typical Amounts/Conditions |

|---|---|---|

| Piperazine | Nucleophile | 1 equivalent |

| 3,4-Difluorobenzenesulfonyl chloride | Electrophile (sulfonyl donor) | 1 equivalent |

| Base (e.g., triethylamine or sodium carbonate) | Acid scavenger | 1.1–2 equivalents |

| Solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide) | Reaction medium | Anhydrous, inert atmosphere preferred |

| Temperature | Reaction control | 0–25°C initially, may be warmed to room temperature or slightly elevated (up to 40°C) |

| Reaction time | Completion | 2–6 hours depending on conditions |

Stepwise Procedure

Preparation of Reaction Mixture: Piperazine is dissolved in an anhydrous solvent under inert atmosphere (nitrogen or argon) to prevent moisture interference.

Addition of Base: A suitable base such as triethylamine is added to the piperazine solution to capture the hydrochloric acid formed during the reaction.

Slow Addition of Sulfonyl Chloride: 3,4-Difluorobenzenesulfonyl chloride is added dropwise to the stirred reaction mixture at low temperature (0–5°C) to control exothermicity.

Stirring and Reaction Completion: The mixture is stirred for several hours at room temperature or slightly elevated temperature to ensure complete conversion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup: Upon completion, the reaction mixture is quenched with water or an aqueous acidic solution to protonate the amine and form the hydrochloride salt.

Isolation and Purification: The crude product is extracted, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography to yield 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride as a solid.

Research Findings and Optimization

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility of reagents and reaction rates, but dichloromethane (DCM) is often preferred for ease of workup.

Base Selection: Triethylamine is commonly used due to its volatility and ease of removal; however, inorganic bases like sodium carbonate can be employed for greener synthesis.

Temperature Control: Maintaining low temperature during sulfonyl chloride addition minimizes side reactions such as hydrolysis or over-sulfonylation.

Reaction Monitoring: TLC with hexane/ethyl acetate mixtures or HPLC is effective to confirm disappearance of starting sulfonyl chloride.

Yield and Purity: Reported yields range from 70% to 90%, with purity exceeding 98% after recrystallization or chromatographic purification.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Outcome |

|---|---|---|

| Solvent | DCM, DMF, THF | Solubility and reaction rate |

| Base | Triethylamine, Na2CO3 | Acid scavenging efficiency |

| Temperature | 0–5°C (addition), 20–40°C (reaction) | Controls reaction rate and side reactions |

| Reaction time | 2–6 hours | Ensures complete conversion |

| Workup | Aqueous acid quench | Formation of hydrochloride salt |

| Purification | Recrystallization, silica gel chromatography | Product purity and yield |

Notes on Hydrochloride Salt Formation

Conversion of the free base 1-(3,4-difluorobenzenesulfonyl)piperazine to its hydrochloride salt is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol or diethyl ether. This step enhances the compound's stability, crystallinity, and solubility, which are critical for handling and further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities with desired biological activities.

-

Biological Activity :

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in developing antibacterial agents.

- Anticancer Potential : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, indicating potential use in cancer therapy.

- Neuropharmacological Effects : Its derivatives have shown influence on neurotransmitter systems, suggesting applications in treating mood disorders and anxiety.

-

Pharmaceutical Development :

- The compound is being investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. It demonstrated promising antimicrobial activity comparable to established antibiotics, suggesting its viability as a therapeutic candidate for bacterial infections.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride and analogous compounds:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(3,4-Difluorobenzenesulfonyl)piperazine HCl | 3,4-difluorobenzenesulfonyl | C₁₀H₁₃ClF₂N₂O₂S | 298.74 | Sulfonyl group; strong electron-withdrawing substituent; high polarity |

| 1-(3,4-Dichlorophenyl)piperazine HCl | 3,4-dichlorophenyl | C₁₀H₁₃Cl₃N₂ | 267.58 | Chlorine substituents; moderate lipophilicity |

| 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) | 3-chloro-4-fluorophenyl | C₁₀H₁₁ClFN₂ | 216.66 | Mixed halogen substituents; psychoactive properties |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethylphenyl | C₁₁H₁₃F₃N₂ | 230.23 | CF₃ group; high lipophilicity; serotonin receptor affinity |

| SA-4503 (Sigma-1 agonist) | 3,4-dimethoxyphenethyl | C₂₃H₃₂N₂O₂·2HCl | 441.44 | Methoxy groups; dual substituents; sigma-1 receptor selectivity |

Key Observations :

- Halogen positioning (e.g., 3,4-difluoro vs.

Neurological Targets :

- Sigma Receptors : SA-4503 (a dimethoxyphenethyl-piperazine) demonstrates sigma-1 agonism, reducing immobility in behavioral despair tests . The target compound’s sulfonyl group may hinder sigma receptor binding compared to SA-4503’s methoxy groups, which enhance receptor affinity .

- Serotonin Receptors: TFMPP and 3,4-CFPP interact with 5-HT receptors, with trifluoromethyl and chloro/fluoro substituents modulating selectivity . The sulfonyl group in the target compound may shift activity toward non-serotonergic pathways due to reduced lipophilicity .

Antimicrobial Activity :

- Piperazines with 4-chlorophenyl or 4-methylphenyl substituents exhibit moderate to strong antibacterial effects (e.g., against S. aureus and P. aeruginosa) . The target compound’s sulfonyl group may reduce antimicrobial efficacy compared to halogenated analogs due to decreased membrane permeability .

Biological Activity

Overview

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound derived from piperazine, characterized by its unique molecular structure that includes fluorinated aromatic groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H13ClF2N2O2S

- Molecular Weight : 262.28 g/mol

- CAS Number : 1585869-89-1

Synthesis

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine in the presence of a base like triethylamine. This reaction is conducted in an organic solvent such as dichloromethane under controlled temperature conditions to maximize yield and purity .

Antimicrobial Activity

Research indicates that 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antimicrobial agents. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

This compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including glioblastoma and multiple myeloma cells. The proposed mechanism involves the induction of apoptosis through modulation of specific signaling pathways related to cell survival and death .

Research Findings and Case Studies

The biological activity of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical pathways such as:

- Cell Proliferation : By inhibiting MEK/ERK signaling pathways.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through endoplasmic reticulum stress mechanisms.

Comparison with Similar Compounds

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride can be compared to other benzenesulfonamide derivatives:

| Compound | Biological Activity |

|---|---|

| 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride | Moderate antimicrobial activity; less potent than difluorinated analogs. |

| 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride | Lower anticancer efficacy compared to difluorinated variant. |

The presence of fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, making it potentially more effective in therapeutic applications compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.